molecular formula C14H19FO2 B7973458 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one

1-(5-Fluoro-2-methoxyphenyl)heptan-1-one

Cat. No.: B7973458
M. Wt: 238.30 g/mol
InChI Key: YIKVCHBTJGYTEE-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)heptan-1-one is a chemical compound with the molecular formula C14H19FO2 It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a heptanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with heptanone under specific conditions. The reaction may be catalyzed by acids or bases, and the choice of solvent can significantly impact the yield and purity of the product. Common solvents used include ethanol, methanol, and dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation, crystallization, and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxyphenyl)heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 1-(5-fluoro-2-methoxyphenyl)heptanol.

    Substitution: Formation of various substituted phenylheptanones depending on the nucleophile used.

Scientific Research Applications

1-(5-Fluoro-2-methoxyphenyl)heptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoro-2-methoxyphenyl)ethanone
  • 1-(5-Fluoro-2-methoxyphenyl)propan-1-one
  • 1-(5-Fluoro-2-methoxyphenyl)butan-1-one

Uniqueness

1-(5-Fluoro-2-methoxyphenyl)heptan-1-one is unique due to its longer heptanone chain, which can influence its physical and chemical properties, such as solubility and reactivity

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO2/c1-3-4-5-6-7-13(16)12-10-11(15)8-9-14(12)17-2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKVCHBTJGYTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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